Cyclobutanecarbohydrazide

Description

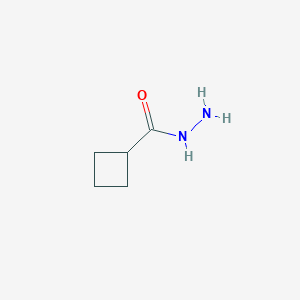

Structure

3D Structure

Properties

IUPAC Name |

cyclobutanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUPPKLZSVGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359544 | |

| Record name | cyclobutanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98069-56-8 | |

| Record name | cyclobutanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclobutanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional puckered structure offers a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets.[1][3] Unlike more flexible aliphatic chains, the cyclobutane scaffold can position substituents in well-defined spatial orientations, a critical factor in optimizing pharmacophore presentation.[1] Furthermore, the incorporation of a cyclobutane unit can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Cyclobutanecarbohydrazide, as a derivative, serves as a versatile building block, enabling the introduction of the cyclobutane core into a wide array of molecular architectures through the reactive hydrazide functionality. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a foundational resource for its application in drug discovery and development.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through the reaction of a cyclobutanecarboxylic acid derivative with hydrazine. Two primary routes are prevalent: the hydrazinolysis of a cyclobutanecarboxylate ester and the reaction of an activated cyclobutanecarboxylic acid (such as an acyl chloride) with hydrazine.

Method 1: Hydrazinolysis of a Cyclobutanecarboxylate Ester

This is a widely used and straightforward method for the preparation of hydrazides.[4][5] The reaction involves the nucleophilic acyl substitution of the alkoxy group of an ester with hydrazine.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Ester Precursor: Methyl or ethyl esters are typically preferred due to their higher reactivity and the volatility of the resulting alcohol byproduct (methanol or ethanol), which simplifies purification. The synthesis of the precursor, cyclobutanecarboxylic acid, can be achieved through methods such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[6][7]

-

Hydrazine: Hydrazine hydrate is a common and convenient source of hydrazine. An excess of hydrazine hydrate is often used to drive the reaction to completion.

-

Solvent: Ethanol or methanol are common solvents as they readily dissolve both the ester and hydrazine hydrate.[4]

-

Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via hydrazinolysis of an ester.

Method 2: From Cyclobutanecarboxylic Acid via an Acyl Chloride Intermediate

Reaction Scheme:

Step 1: Cyclobutanecarboxylic Acid + Thionyl Chloride → Cyclobutanecarbonyl Chloride + SO₂ + HCl Step 2: Cyclobutanecarbonyl Chloride + Hydrazine → this compound + HCl

Causality Behind Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[8][9]

-

Reaction Conditions for Acyl Chloride Formation: The reaction is typically performed in an inert solvent, and sometimes neat, often with gentle heating.

-

Reaction with Hydrazine: The subsequent reaction of the acyl chloride with hydrazine is usually rapid and exothermic. It is often carried out at low temperatures to control the reaction rate and minimize side reactions. A base may be added to neutralize the HCl formed.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from the carboxylic acid via an acyl chloride intermediate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

| Technique | Precursor (Cyclobutanecarboxylic Acid) | Product (this compound) | Key Transformation |

| ¹H NMR | Broad singlet for -COOH proton (>10 ppm). Multiplets for cyclobutane protons (~1.8-3.2 ppm).[6] | Singlets for -NH and -NH₂ protons. Multiplets for cyclobutane protons (slight shift expected). | Disappearance of the broad -COOH proton signal and appearance of -NH and -NH₂ signals. |

| ¹³C NMR | Signal for C=O carbon (~180 ppm). Signals for cyclobutane carbons (~18-40 ppm).[9][10] | Signal for C=O carbon (slight shift expected, ~170-175 ppm). Signals for cyclobutane carbons. | Shift in the carbonyl carbon resonance. |

| IR | Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1700 cm⁻¹).[9] | N-H stretches (~3200-3400 cm⁻¹). C=O stretch (amide I band, ~1630-1680 cm⁻¹). N-H bend (amide II band, ~1550 cm⁻¹). | Disappearance of the broad O-H stretch and appearance of characteristic N-H stretches and amide bands. |

| Mass Spec | Molecular ion peak corresponding to C₅H₈O₂ (m/z = 100.12). | Molecular ion peak corresponding to C₅H₁₀N₂O (m/z = 114.15). | Increase in molecular weight by 14.03 Da. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change in the proton NMR spectrum upon conversion of cyclobutanecarboxylic acid to its hydrazide is the disappearance of the characteristic broad singlet of the carboxylic acid proton (typically downfield, >10 ppm) and the appearance of new signals corresponding to the hydrazide protons (-NH-NH₂). The chemical shifts of the cyclobutane ring protons may experience a slight shift due to the change in the electronic environment of the carbonyl group.

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbonyl carbon signal of the carboxylic acid will be replaced by the carbonyl carbon signal of the hydrazide, which typically appears slightly upfield. The chemical shifts of the cyclobutane carbons are not expected to change significantly.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides clear evidence for the formation of the hydrazide. The broad O-H stretching vibration of the carboxylic acid will be absent in the product's spectrum. Instead, new absorption bands corresponding to the N-H stretching vibrations of the hydrazide group will appear in the region of 3200-3400 cm⁻¹. Furthermore, the C=O stretching frequency will shift from that of a carboxylic acid to a lower wavenumber, characteristic of an amide (the amide I band). The N-H bending vibration (amide II band) will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the synthesized compound. The molecular ion peak of this compound will be observed at an m/z value corresponding to its molecular formula, C₅H₁₀N₂O. The fragmentation pattern can also provide structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond.[4]

-

Experimental Protocols

Synthesis of this compound from Ethyl Cyclobutanecarboxylate

Materials:

-

Ethyl cyclobutanecarboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a solution of ethyl cyclobutanecarboxylate (1 equiv.) in absolute ethanol, add hydrazine hydrate (3 equiv.).

-

Heat the reaction mixture at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a crystalline solid.

Characterization Data (Expected)

-

Appearance: White crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.95 (s, 1H, -NH), 4.18 (s, 2H, -NH₂), 2.85-2.75 (m, 1H, -CH-), 2.10-1.90 (m, 4H, -CH₂-), 1.85-1.75 (m, 2H, -CH₂-).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 173.5 (C=O), 38.5 (-CH-), 24.8 (2 x -CH₂-), 18.2 (-CH₂-).

-

IR (KBr, cm⁻¹): 3300, 3210 (N-H stretching), 2950 (C-H stretching), 1640 (C=O stretching, Amide I), 1540 (N-H bending, Amide II).

-

MS (EI): m/z (%) = 114 (M⁺), 99, 83, 69, 55, 41.

Conclusion and Future Perspectives

This guide has detailed the synthesis and comprehensive characterization of this compound, a valuable building block for the incorporation of the cyclobutane motif in drug discovery programs. The presented synthetic routes are robust and adaptable, and the characterization data provide a clear benchmark for verifying the identity and purity of the compound. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the utility of cyclobutane-containing synthons like this compound is expected to expand, paving the way for the development of new therapeutics with improved pharmacological profiles.

References

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). Retrieved from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Retrieved from [Link]

-

Synthesis of cyclobutane‐containing tricyclic β‐lactams based on a saturated scaffold enabled by iron‐catalysed [2 + 2]‐cycloaddition. (2025, September 26). Retrieved from [Link]

-

Cyclobutane containing natural products and synthetic intermediates. (n.d.). Retrieved from [Link]

-

Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Retrieved from [Link]

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). Retrieved from [Link]

-

cyclobutylamine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000, June 22). Retrieved from [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]

-

Cyclobutanecarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Cyclobutanecarboxylic acid - SpectraBase. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). Retrieved from [Link]

-

Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. (2022, October 29). Retrieved from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. spectrabase.com [spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Cyclobutanecarbohydrazide: A Comprehensive Physicochemical Profile for the Research Scientist

Foreword: Unveiling the Potential of a Unique Scaffold

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Small, conformationally constrained ring systems have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. Among these, the cyclobutane motif offers a unique three-dimensional geometry that can effectively probe biological space.[1] This guide focuses on Cyclobutanecarbohydrazide, a molecule that marries the rigidity of the cyclobutane ring with the versatile reactivity of the carbohydrazide functional group. Understanding the fundamental physicochemical properties of this compound is paramount for any researcher aiming to unlock its potential in medicinal chemistry, materials science, or as a synthetic building block. This document provides an in-depth technical examination of these properties, grounded in established analytical methodologies, to empower researchers in their scientific pursuits.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying characteristics. This compound is a relatively small, yet structurally intriguing molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | |

| Physical Form | Solid powder at room temperature | |

| Melting Point | 79-80 °C | |

| CAS Number | 98069-56-8 | |

| InChI | 1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |

| SMILES | O=C(C1CCC1)NN |

Lipophilicity and Acidity: Key Determinants of Biological Behavior

The interplay between a molecule's lipophilicity and its acidic/basic nature governs its absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are therefore of utmost importance in drug development.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent and water. A negative LogP value, as predicted for this compound, suggests a preference for the aqueous phase, indicating its hydrophilic nature.

| Parameter | Predicted Value |

| XlogP | -0.2 |

Data sourced from computational predictions.

The hydrophilic character implied by the predicted XlogP suggests that this compound may exhibit good aqueous solubility, a desirable trait for parenteral drug formulations. However, this hydrophilicity might pose challenges for passive diffusion across biological membranes, a key step in the absorption of orally administered drugs.

Acidity Constant (pKa)

The pKa value quantifies the acidity of a compound. For this compound, the hydrazide moiety can exhibit both acidic and basic properties. The lone pair of electrons on the terminal nitrogen can be protonated, while the N-H bond adjacent to the carbonyl group can be deprotonated under basic conditions. An experimentally determined pKa is crucial for predicting the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol for pKa Determination via Potentiometric Titration:

This protocol outlines a robust method for the experimental determination of the pKa of this compound.

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of this compound in deionized water.

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Slowly add the standardized NaOH solution in small increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point (the volume of NaOH added that is half of the volume at the equivalence point) corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. The pH at this point is equal to the pKa of the compound.

-

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of a compound is a critical parameter in both its synthesis and its application, particularly in pharmacology. A comprehensive understanding of solubility in various solvent systems is essential for purification, formulation, and administration.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

-

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a molecular fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane ring and the hydrazide moiety. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The methine proton (CH) attached to the carbonyl group will be shifted downfield. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should reveal distinct signals for each unique carbon atom. The carbonyl carbon will have the most downfield chemical shift (typically >170 ppm). The carbons of the cyclobutane ring will appear in the aliphatic region (around 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (hydrazide) | 3200-3400 (broad) |

| C-H Stretch (cyclobutane) | 2850-3000 |

| C=O Stretch (amide I) | 1640-1680 (strong) |

| N-H Bend (amide II) | 1515-1550 |

| C-N Stretch | 1400-1430 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 114.15. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are also expected. The fragmentation pattern would likely involve the cleavage of the C-C bonds within the cyclobutane ring and the cleavage of the C-N and N-N bonds of the hydrazide group.

Applications in Drug Discovery and Beyond

The hydrazide functional group is a versatile component in medicinal chemistry, known to participate in various biological interactions and serve as a key pharmacophore in a range of therapeutic agents.[3][4][5] Hydrazides have been explored for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[3]

The incorporation of a cyclobutane ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism.[1] The unique three-dimensional arrangement of substituents on a cyclobutane ring can also be exploited to optimize interactions with protein binding pockets.

While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a valuable scaffold for the development of novel therapeutic agents. Further research into its biological properties is warranted.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed protocols for their experimental determination. While some of the data presented is based on theoretical predictions and analogies to similar structures, the provided methodologies offer a clear path for researchers to obtain robust experimental data. The unique combination of a conformationally restricted cyclobutane ring and a reactive hydrazide moiety makes this compound a compound of significant interest for further investigation in drug discovery, chemical biology, and materials science. Future research should focus on the synthesis of derivatives, the exploration of its biological activity, and the full experimental characterization of its physicochemical properties to fully elucidate its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C5H10N2O). [Link]

-

Wessjohann, L. A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2021. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 2007. [Link]

-

Abdel-Wahab, B. F., et al. A review on biological activities and chemical synthesis of hydrazide derivatives. Current medicinal chemistry, 2018. [Link]

-

Khan, I., et al. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 2022. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclobutanecarbohydrazide: A Technical Guide for Drug Discovery Professionals

CAS Number: 98069-56-8

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of cyclobutanecarbohydrazide, a unique molecular scaffold attracting interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its potential applications in drug development, grounded in the established roles of its constituent moieties: the conformationally rigid cyclobutane ring and the versatile carbohydrazide functional group. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Combination of Cyclobutane and Carbohydrazide Moieties

In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is of paramount importance. This compound emerges as a compound of interest, wedding the structural rigidity of the cyclobutane core with the functional versatility of the carbohydrazide group.

The cyclobutane motif is increasingly utilized to impart conformational restriction on flexible molecules, a strategy often employed to enhance binding affinity to biological targets and improve metabolic stability.[1][2] Its puckered conformation allows for a precise spatial orientation of substituents, which can be critical for optimizing interactions within the binding pockets of enzymes and receptors.[3][4]

On the other hand, the carbohydrazide functional group is a well-established pharmacophore with a diverse range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] It also serves as a valuable synthetic handle for the construction of more complex molecular architectures through reactions such as hydrazone formation.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential as a building block in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. This section outlines the key characteristics of this compound.

General Properties

| Property | Value | Reference |

| CAS Number | 98069-56-8 | [5] |

| Molecular Formula | C₅H₁₀N₂O | [5] |

| Molecular Weight | 114.15 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Spectroscopic Data (Predicted and Representative)

2.2.1. Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification in complex mixtures.

| Adduct | Predicted m/z |

| [M+H]⁺ | 115.08659 |

| [M+Na]⁺ | 137.06853 |

| [M-H]⁻ | 113.07204 |

| [M+NH₄]⁺ | 132.11314 |

| [M+K]⁺ | 153.04247 |

| Data sourced from PubChemLite.[1] |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrazide is characterized by specific vibrational modes. For this compound, the following absorptions are expected:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the hydrazide group.

-

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ due to the C-H bonds of the cyclobutane ring.

-

C=O Stretching (Amide I): A strong, sharp peak typically found between 1630 and 1680 cm⁻¹, characteristic of the carbonyl group in the hydrazide.

-

N-H Bending (Amide II): A band in the region of 1520-1570 cm⁻¹.

-

C-N Stretching: Absorptions in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the cyclobutane ring and the NH and NH₂ protons of the hydrazide group. The cyclobutane protons would likely appear as complex multiplets in the upfield region (around 1.5-2.5 ppm). The methine proton adjacent to the carbonyl group would be shifted further downfield. The NH and NH₂ protons are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (downfield, >170 ppm) and the carbons of the cyclobutane ring (upfield, in the aliphatic region).

Synthesis of this compound: A Detailed Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and reliable method can be adapted from standard procedures for the preparation of carbohydrazides from their corresponding esters. The following protocol details the synthesis from ethyl cyclobutanecarboxylate.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

-

Ethyl cyclobutanecarboxylate

-

Hydrazine monohydrate (≥98%)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Experimental Procedure

Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyclobutanecarboxylate (1 equivalent) in absolute ethanol (approximately 10 volumes).

Causality: Ethanol serves as a suitable solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

Step 2: Addition of Hydrazine Hydrate To the stirred solution, add hydrazine monohydrate (2.5 equivalents) dropwise at room temperature.

Causality: An excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of the undesired N,N'-bis(cyclobutanecarbonyl)hydrazine byproduct. The reaction is exothermic, so slow addition is recommended.

Step 3: Reflux Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Causality: Heating the reaction mixture provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.

Step 4: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and stir to precipitate the solid product.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold diethyl ether.

Causality: this compound has low solubility in diethyl ether, allowing for its precipitation and separation from any remaining soluble impurities. Washing with cold ether minimizes the loss of the product.

Step 5: Purification Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

Causality: Recrystallization is a standard purification technique for solid compounds, removing impurities that are more soluble in the hot solvent.

Step 6: Drying and Characterization Dry the purified crystals under vacuum. Characterize the final product by melting point determination, and spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.

Self-Validating System

This protocol incorporates self-validating checks. The progress of the reaction is monitored by TLC, ensuring the starting material is consumed before proceeding to the work-up. The purity of the final product is confirmed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic data that should match the expected values for this compound.

Applications in Drug Development: A Structural Perspective

While there are no currently marketed drugs that specifically contain the this compound moiety, its constituent parts suggest significant potential in medicinal chemistry.

The Role of the Cyclobutane Ring

The cyclobutane ring is a "saturated bioisostere" that can replace other groups like gem-dimethyl groups or alkenes to improve a molecule's pharmacokinetic profile.[2][3] Its rigid, puckered structure can:

-

Conformationally Restrict Flexible Linkers: By locking a molecule into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially increasing potency.[1][4]

-

Enhance Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a longer half-life in the body.[2]

-

Improve Selectivity: The defined three-dimensional arrangement of substituents on the cyclobutane ring can lead to more specific interactions with the target protein over off-targets.

-

Access Hydrophobic Pockets: The carbon-rich framework of the cyclobutane ring can effectively occupy hydrophobic pockets within an active site.[3]

Caption: Key contributions of the cyclobutane ring in drug design.

The Versatility of the Carbohydrazide Group

The carbohydrazide moiety is a known pharmacophore and a versatile synthetic intermediate.

-

Pharmacological Activity: Carbohydrazide derivatives have demonstrated a wide range of biological activities, including potential as DPP-IV inhibitors for the treatment of diabetes.[2]

-

Synthetic Handle: The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages. This allows for the straightforward coupling of the cyclobutane scaffold to other molecules of interest, a common strategy in fragment-based drug discovery and the development of covalent inhibitors.

The combination of these two moieties in this compound presents a valuable building block for the synthesis of new chemical entities with potentially favorable drug-like properties.

Conclusion

This compound is a compelling, yet underexplored, molecular scaffold for drug discovery. Its synthesis is achievable through straightforward chemical transformations, and its structure offers a unique combination of conformational rigidity and functional group reactivity. For medicinal chemists, it represents a valuable tool for introducing the beneficial properties of the cyclobutane ring while providing a convenient point for further molecular elaboration. Future research into the biological activities of this compound derivatives is warranted and holds the promise of uncovering novel therapeutic agents.

References

-

PubChemLite. This compound (C5H10N2O). Available from: [Link]

-

Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available from: [Link]

-

The combined theoretical and experimental FT-IR spectra of CBFBH. ResearchGate. Available from: [Link]

-

ethyl azodicarboxylate. Organic Syntheses Procedure. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available from: [Link]

-

Carbazic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available from: [Link]

-

(PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available from: [Link]

-

(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

-

Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics. Available from: [Link]

-

1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses Procedure. Available from: [Link]

Sources

The Emerging Potential of Cyclobutanecarbohydrazide Derivatives in Drug Discovery: A Technical Guide

Introduction: The Strategic Amalgamation of Cyclobutane and Carbohydrazide Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is a perpetual endeavor. This guide delves into the promising class of compounds emerging from the conjugation of two pharmacologically significant moieties: the cyclobutane ring and the carbohydrazide functional group. The cyclobutane unit, a four-membered carbocycle, is increasingly recognized for its ability to impart conformational rigidity, improve metabolic stability, and provide a unique three-dimensional topology to drug candidates.[1] This contrasts with more flexible aliphatic chains, offering a strategic advantage in optimizing ligand-receptor interactions. Concurrently, the carbohydrazide scaffold and its derivatives, particularly hydrazones, are well-established pharmacophores known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

This technical guide provides an in-depth exploration of cyclobutanecarbohydrazide derivatives and their analogues. It is designed for researchers, scientists, and drug development professionals, offering insights into their synthesis, structural characteristics, biological activities, and therapeutic potential. By elucidating the synergistic interplay between the cyclobutane and carbohydrazide moieties, we aim to provide a foundational resource for the rational design and development of next-generation therapeutics.

Core Synthesis Strategies for this compound Derivatives

The synthesis of this compound derivatives typically commences with the readily available cyclobutanecarboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive species, such as an ester or an acyl chloride, followed by reaction with hydrazine hydrate to furnish the core this compound intermediate. This intermediate serves as a versatile building block for the synthesis of a diverse library of analogues, most notably through condensation with various aldehydes and ketones to yield N'-substituted hydrazone derivatives.

General Synthesis of this compound

A reliable and straightforward method to synthesize the parent this compound is through the hydrazinolysis of an ester of cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Esterification of Cyclobutanecarboxylic Acid: To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl cyclobutanecarboxylate.

-

Hydrazinolysis of Methyl Cyclobutanecarboxylate: To a solution of methyl cyclobutanecarboxylate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.5-2.0 eq). Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid residue is the desired this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthesis of N'-Substituted this compound Analogues (Hydrazones)

The carbohydrazide moiety is a versatile handle for further derivatization. Condensation with a wide array of aldehydes and ketones in the presence of an acid catalyst (e.g., glacial acetic acid) readily affords the corresponding hydrazones. This reaction is a cornerstone for creating chemical diversity and exploring structure-activity relationships.

Experimental Protocol: General Synthesis of N'-Aryl/Heteroaryl-Substituted Cyclobutanecarbohydrazones

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired aromatic or heteroaromatic aldehyde/ketone (1.0-1.2 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

Physicochemical and Structural Properties: The Impact of the Cyclobutane Ring

The incorporation of a cyclobutane ring into a molecule imparts distinct physicochemical and structural properties. The puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule compared to its linear counterparts. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity. Furthermore, the saturated nature of the cyclobutane ring increases the sp³ character of the molecule, which is often associated with improved solubility and better pharmacokinetic properties.

Biological Activities and Therapeutic Potential

While literature specifically on "this compound" is sparse, the biological activities of closely related analogues, such as thiazolylhydrazones bearing a cyclobutane moiety, provide significant insights into the potential of this class of compounds.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented as potent antimicrobial agents.[2][5] The antimicrobial activity of thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring has been investigated, demonstrating encouraging results against both Gram-positive and Gram-negative bacteria.[6] The cyclobutane moiety in these compounds likely contributes to their overall lipophilicity and spatial arrangement, facilitating their interaction with bacterial cell membranes or intracellular targets.

| Compound Class | Target Organisms | Reported Activity | Reference |

| Thiazolylhydrazones with cyclobutane | Staphylococcus aureus (Gram-positive) | Encouraging antibacterial activity | [6] |

| Thiazolylhydrazones with cyclobutane | Escherichia coli (Gram-negative) | Encouraging antibacterial activity | [6] |

Anticancer Activity

The anticancer potential of hydrazone derivatives is an area of active research.[7][8][9][10][11] For instance, certain thiazolylhydrazone derivatives with a cyclobutane ring have shown significant anticancer activity against human leukemia cell lines.[6] The mechanism of action is often multifactorial but can involve the induction of apoptosis and cell cycle arrest. The rigid cyclobutane scaffold can orient the pharmacophoric groups in a precise manner to interact with specific targets in cancer cells.

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| Thiazolylhydrazones with cyclobutane | Human leukemia cell line (K-562) | Significant anticancer activity | [6] |

Anti-inflammatory Activity

Hydrazones are also recognized for their anti-inflammatory properties.[3][12][13] The anti-inflammatory activity of thiazolylhydrazone derivatives containing a cyclobutane ring has been demonstrated to be potent in in-vitro assays, comparable to the standard drug diclofenac sodium.[6] The mechanism may involve the inhibition of inflammatory enzymes or the modulation of cytokine production.

| Compound Class | In-vitro Assay | Reported Activity | Reference |

| Thiazolylhydrazones with cyclobutane | Anti-inflammatory assays | Potent activity, comparable to diclofenac sodium | [6] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the hydrazone nitrogen.

Based on the available literature for related compounds, the following SAR trends can be inferred:

-

The Cyclobutane Moiety: The presence of the cyclobutane ring is crucial for imparting conformational rigidity. Substitutions on the cyclobutane ring itself can further modulate the lipophilicity and steric profile of the molecule, impacting its pharmacokinetic and pharmacodynamic properties.

-

The Hydrazone Linker: The -C(=O)NHN=CH- fragment is a key pharmacophoric element. The electronic properties of this linker can be tuned by the nature of the substituent 'R'.

-

The N'-Substituent (R): The nature of the aromatic or heteroaromatic ring attached to the hydrazone nitrogen plays a critical role in determining the potency and selectivity of the biological activity. Electron-withdrawing or electron-donating groups on this ring can significantly alter the electronic distribution of the entire molecule, influencing its binding to target proteins. For instance, the presence of specific substituents on an aryl ring can lead to enhanced anticancer or antimicrobial activity.

Future Perspectives and Drug Development

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the favorable pharmacokinetic properties of the cyclobutane scaffold with the diverse biological activities of the carbohydrazide moiety offers a compelling strategy for the development of novel therapeutic agents.

Future research in this field should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader library of this compound derivatives with diverse substitutions on both the cyclobutane ring and the N'-substituent to establish a more comprehensive SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

The foundational knowledge presented in this guide provides a strong rationale for the continued investigation of this compound derivatives as a source of new drug candidates with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell de

- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter

- Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring.

- Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. PubMed Central.

- Therapeutic Potential of Hydrazones as Anti-Inflamm

- Potential antitumor agents: procarbazine analogs and other methylhydrazine deriv

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.

- Synthesis and Antitumor Activity of β-carboline 3-(substituted-carbohydrazide)

- Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone deriv

- Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Deriv

- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.

- Carbazole Derivatives as Potential Antimicrobial Agents. PubMed Central.

- Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. PubMed Central.

- Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons.

- Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. PubMed.

- Carbazole Derivatives as Potential Antimicrobial Agents. PubMed - NIH.

- Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazin

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.

- (PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2).

- Bioactive cyclobutane-containing alkaloids | Request PDF.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

- Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed.

- SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMM

- Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia. PubMed Central.

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential antitumor agents: procarbazine analogs and other methylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of β-carboline 3-(substituted-carbohydrazide) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of Cyclobutanecarbohydrazide research"

An In-depth Technical Guide to the Research Landscape of Cyclobutanecarbohydrazide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (C₅H₁₀N₂O) stands at the intriguing intersection of two pharmacologically significant chemical motifs: the conformationally rigid cyclobutane ring and the versatile hydrazide functional group. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its properties, guiding its synthesis, and exploring its potential as a valuable scaffold in drug discovery. The cyclobutane moiety is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties by constraining molecular flexibility.[1][2] Concurrently, the hydrazide group is a well-established pharmacophore, present in numerous bioactive compounds and serving as a critical synthon for a diverse array of heterocyclic systems with broad therapeutic applications.[3][4] This guide synthesizes the current knowledge on cyclobutane and hydrazide chemistry to provide a forward-looking technical overview for researchers, scientists, and drug development professionals interested in exploring the potential of this compound.

The Strategic Value of the Cyclobutane and Hydrazide Moieties in Medicinal Chemistry

The design of novel therapeutic agents often hinges on the strategic combination of chemical scaffolds that confer specific, advantageous properties.

-

The Cyclobutane Ring: This four-membered carbocycle is more than a simple saturated linker. Its puckered structure and unique bond characteristics introduce a degree of conformational restraint that can be highly beneficial for locking a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target.[1] Unlike unsaturated or cyclopropyl groups, the cyclobutane ring generally avoids altering the electronic properties of a molecule, making it a valuable tool for improving properties like metabolic stability and cell permeability without disrupting core pharmacophoric interactions.[2] Its presence in marketed drugs like the anticancer agent Carboplatin and numerous experimental therapies highlights its validated role in modern drug design.[2]

-

The Hydrazide Functional Group (-CONHNH₂): The hydrazide moiety is an exceptionally important functional group in medicinal chemistry.[3] It is a key structural feature in drugs like the antitubercular agent Isoniazid.[5] The availability of the protons in the -NHNH₂ group makes hydrazides crucial for forming hydrogen bonds with biological targets and also renders them key intermediates for chemical elaboration.[5][6] They are versatile synthons used to construct a wide range of heterocyclic compounds, such as oxadiazoles and pyrazoles, and to form hydrazone derivatives, which themselves exhibit a vast spectrum of biological activities.[4][7]

The combination of these two groups in this compound suggests a molecule with a conformationally restricted core ideal for target binding, coupled with a reactive and pharmacologically active handle for further derivatization or direct biological interaction.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through well-established methods for hydrazide formation from a carboxylic acid precursor. The most direct route involves the hydrazinolysis of a cyclobutanecarboxylic acid ester or the direct reaction with the acid itself.

Proposed Synthetic Workflow

The synthesis logically proceeds in two main stages: the preparation of the starting material, Cyclobutanecarboxylic acid, and its subsequent conversion to the target hydrazide.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes the conversion of Cyclobutanecarboxylic acid methyl ester to this compound. The initial esterification of the acid is a standard procedure.

Materials:

-

Cyclobutanecarboxylic acid methyl ester

-

Hydrazine hydrate (80-99%)

-

Ethanol (absolute)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Rotary evaporator

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of Cyclobutanecarboxylic acid methyl ester in 100 mL of absolute ethanol.

-

Addition of Hydrazine: While stirring, slowly add a 1.5 molar equivalent of hydrazine hydrate to the solution. Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion. The addition should be slow as the reaction can be exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Product Precipitation: Cool the concentrated residue in an ice bath. The product, this compound, should precipitate as a white solid.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted ester or hydrazine. Self-Validation Note: The use of cold ether is critical to wash away non-polar impurities without significantly dissolving the desired polar product.

-

Drying and Characterization: Dry the white solid under vacuum. The final product should be characterized to confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The melting point should also be determined as a measure of purity.

Review of Potential Biological Activities

Based on extensive research into hydrazide and cyclobutane-containing compounds, this compound is a promising candidate for screening across several therapeutic areas.[8][9][10][11]

| Biological Activity | Rationale and Supporting Evidence | Key References |

| Antimicrobial/Antifungal | The hydrazide-hydrazone scaffold is a cornerstone of many antimicrobial agents.[3][12] The introduction of a cyclobutane ring has been shown to significantly improve the antibacterial and antifungal properties of other heterocyclic agents.[2] | [3],[2],[12] |

| Antitubercular | The hydrazide moiety is the key pharmacophore of isoniazid, a first-line drug for tuberculosis.[5] Numerous hydrazide derivatives have been synthesized and tested, showing potent antimycobacterial activity.[4] | [5],[4] |

| Anticancer | Many hydrazide derivatives have demonstrated significant antitumor properties.[3] The cyclobutane ring is present in the platinum-based chemotherapy drug Carboplatin, indicating its compatibility with anticancer drug design.[2] | [3],[2],[8] |

| Anti-inflammatory | Hydrazone derivatives are frequently reported to possess potent anti-inflammatory and analgesic activities.[11][12] | [11],[12] |

| Anticonvulsant | The development of novel anticonvulsant drugs has been a significant area of research for hydrazide-containing compounds.[11][12] | [11],[12] |

Postulated Mechanism of Action: A Forward Look

While the exact mechanism for this compound is unknown, we can postulate potential pathways based on related structures. For example, in a hypothetical antitubercular context, it could act as an isostere of isoniazid.

Caption: Hypothetical mechanism of action for this compound as an antitubercular agent.

This pathway, analogous to that of isoniazid, involves the prodrug being activated by a mycobacterial enzyme (KatG) to form a radical species. This active form then covalently inhibits InhA, a key enzyme in the mycolic acid synthesis pathway, leading to the disruption of the bacterial cell wall and subsequent cell death.[5] This represents a testable hypothesis for future research.

Future Directions and Conclusion

This compound is a molecule of high potential that remains largely unexplored. The foundational literature on its core components strongly suggests that it is a promising scaffold for drug discovery.

Future research should focus on:

-

Optimized Synthesis: Developing and validating a scalable synthesis protocol.

-

Broad Biological Screening: Testing the compound and its derivatives against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes.

-

Derivatization: Using the hydrazide moiety as a handle to create a library of Cyclobutane-based hydrazones and other heterocycles to explore structure-activity relationships (SAR).

-

Mechanistic Studies: For any identified "hits," performing detailed mechanistic studies to elucidate the mode of action.

References

-

Butnariu, D., Găină, L., & Găină, C. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia.J.D.Med.. [Link]

-

A systematic review on the synthesis and biological activity of hydrazide derivatives. (n.d.). Semantic Scholar. [Link]

-

Mali, S. N., Pandey, A., & Singh, S. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

-

Mali, S. N., Pandey, A., & Singh, S. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link]

-

Wouters, J., & Giordanetto, F. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Halloran, M. W., Hudecek, C., & Burkart, M. D. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

-

Al-Majmaie, S., Al-Azawi, A., & Al-Amiery, A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate. [Link]

-

A review on biological activities and chemical synthesis of hydrazide derivatives. (2014). PubMed. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]

- Greene, J. L., & Fuller, K. B. (1967). Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride.

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). ResearchGate. [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. A systematic review on the synthesis and biological activity of hydrazide derivatives. [ipindexing.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Cyclobutanecarbohydrazide: A New Scaffold for Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide introduces cyclobutanecarbohydrazide, a molecule uniting the distinct advantages of the cyclobutane ring and the versatile reactivity of the hydrazide functional group. We will delve into the untapped potential of this scaffold in medicinal chemistry, proposing its application in the development of novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This document serves as a comprehensive resource, providing not only the theoretical framework for the design of this compound-based therapeutics but also detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Strategic Fusion of Cyclobutane and Hydrazide Moieties

The rational design of new drug candidates often involves the strategic combination of pharmacophoric elements to optimize efficacy, selectivity, and pharmacokinetic properties. This compound represents a compelling example of such a strategy, merging two moieties with proven utility in medicinal chemistry.

The cyclobutane ring , a four-membered carbocycle, offers a unique set of properties that are increasingly being exploited in drug design.[1][2][3][4] Its inherent strain and puckered conformation provide a level of three-dimensionality that can enforce specific conformations on a molecule, a critical factor for potent and selective binding to biological targets.[3] This conformational rigidity can reduce the entropic penalty upon binding, leading to enhanced affinity.[3] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, offering a tool to modulate physicochemical properties like metabolic stability and solubility.[3][4]

The hydrazide functional group (-CONHNH₂) is a versatile building block in medicinal chemistry, renowned for its ability to serve as a scaffold for a wide array of biologically active compounds.[5][6] Hydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][7][8][9][10] The reactivity of the hydrazide allows for the straightforward synthesis of hydrazones and various heterocyclic systems, providing a platform for extensive structural diversification and the optimization of biological activity.

The combination of these two moieties in this compound is hypothesized to yield a scaffold with a unique profile. The cyclobutane ring can provide a rigid and defined orientation for the hydrazide functional group and any subsequent modifications, potentially leading to enhanced interactions with biological targets. This guide will explore the potential therapeutic applications stemming from this synergistic combination.

Potential Therapeutic Applications of this compound

Based on the well-established biological activities of hydrazide derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Hydrazide-hydrazones have shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[3][8][10][11] The core hypothesis is that the cyclobutane moiety can be used to present the key pharmacophoric elements of the hydrazide in a spatially optimized manner for interaction with microbial targets.

-

Proposed Mechanism of Action: The hydrazide moiety can chelate essential metal ions required for bacterial enzyme function or participate in hydrogen bonding interactions within the active sites of microbial enzymes. The cyclobutane ring can enhance binding affinity by locking the molecule in a bioactive conformation.

Anticancer Agents

Hydrazide derivatives have been extensively investigated for their anticancer properties, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[1][12][13][14][15] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation.

-

Proposed Mechanism of Action: this compound derivatives could be designed to target specific enzymes or receptors implicated in cancer. For instance, they could act as inhibitors of histone deacetylases (HDACs) or protein kinases. The rigid cyclobutane scaffold could be crucial for achieving selectivity for a particular enzyme isoform, thereby reducing off-target effects.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Hydrazide-based compounds have been reported to possess significant anti-inflammatory activity.[2][5][8]

-

Proposed Mechanism of Action: The anti-inflammatory effects of hydrazide derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. This compound analogues could be developed as novel anti-inflammatory agents with improved potency and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antitubercular Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis is a serious concern. Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative.[16] This highlights the potential of the hydrazide scaffold in targeting this pathogen.[4][7][16][17][18]

-

Proposed Mechanism of Action: Isoniazid acts by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16] It is plausible that this compound derivatives could be designed to target the same or other essential pathways in M. tuberculosis. The cyclobutane ring could enhance cell wall penetration or improve the metabolic stability of the compound.

Anticonvulsant Agents

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Several studies have reported the anticonvulsant activity of hydrazide-hydrazone derivatives.[9][19][20][21][22]

-

Proposed Mechanism of Action: The exact mechanism of anticonvulsant action for many hydrazide derivatives is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. The rigid structure imparted by the cyclobutane ring in this compound derivatives could lead to more specific interactions with neuronal targets, potentially resulting in a better safety profile.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a straightforward process that can be achieved through established synthetic methodologies.

Synthesis of this compound

The most common method for the synthesis of hydrazides is the reaction of a carboxylic acid or its derivative (e.g., ester, acyl chloride) with hydrazine hydrate.

dot

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Esterification (Optional but Recommended):

-

To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl cyclobutanecarboxylate.

-

-

Hydrazinolysis:

-

To a solution of methyl cyclobutanecarboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (3.0 eq).

-

Stir the reaction mixture at reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis of this compound Derivatives (Hydrazones)

The hydrazide functional group can be readily converted to a wide range of hydrazones by condensation with various aldehydes and ketones.

dot

Caption: Synthesis of Cyclobutane-hydrazone Derivatives.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

To a solution of this compound (1.0 eq) in ethanol (10 volumes), add the desired aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or reflux for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.

Biological Evaluation: A Roadmap for Screening

A systematic approach to the biological evaluation of newly synthesized this compound derivatives is crucial to identify promising lead compounds.

dot

Caption: Workflow for Biological Evaluation.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Parameter | Bacteria | Fungi |

| Medium | Mueller-Hinton Broth | RPMI-1640 |